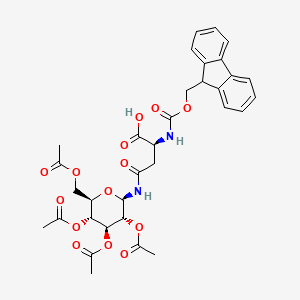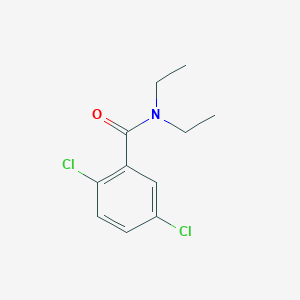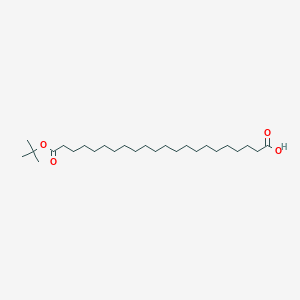
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH is a complex chemical compound that combines the properties of a protected amino acid and a glycosylated derivative. The compound consists of Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to L-asparagine, which is further glycosylated with a beta-D-glucose molecule that is acetylated at four positions. This compound is primarily used in peptide synthesis and glycopeptide research due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH typically involves multiple steps:
Protection of L-Asparagine: The amino group of L-asparagine is protected using the Fmoc group. This is achieved by reacting L-asparagine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Glycosylation: The protected L-asparagine is then glycosylated with beta-D-glucose. This step involves the use of glycosyl donors and catalysts to attach the glucose molecule to the asparagine.
Acetylation: The hydroxyl groups of the attached glucose are acetylated using acetic anhydride in the presence of a base like pyridine. This step ensures the stability and solubility of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-asparagine and Fmoc-Cl are reacted in industrial reactors.
Automated Glycosylation: Automated systems are used to glycosylate the protected asparagine with beta-D-glucose.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH can undergo oxidation reactions, particularly at the glucose moiety.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group of asparagine.
Substitution: The acetyl groups on the glucose can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the glucose moiety.
Reduction: Free L-asparagine with a glycosylated glucose.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH is widely used in peptide synthesis, particularly in the synthesis of glycopeptides. Its unique structure allows for the incorporation of glycosylated amino acids into peptides, which is essential for studying protein-carbohydrate interactions.
Biology
In biological research, this compound is used to study glycosylation patterns and their effects on protein function. It is also used in the synthesis of glycoproteins, which are important for understanding cell signaling and immune responses.
Medicine
This compound is used in the development of glycopeptide-based drugs
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex glycopeptides and glycoproteins. It is also used in the development of diagnostic tools and assays for detecting glycosylation patterns in biological samples.
作用机制
The mechanism of action of Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group of asparagine during peptide synthesis, allowing for selective deprotection and coupling reactions. The glycosylated glucose moiety can interact with specific receptors and enzymes, modulating their activity and function. This compound can also influence protein folding and stability, affecting the overall biological activity of the synthesized peptides and proteins.
相似化合物的比较
Similar Compounds
Fmoc-L-Asn(beta-D-Glc)-OH: Similar to Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH but without the acetylation of the glucose moiety.
Fmoc-L-Asn(beta-D-Gal(Ac)4)-OH: Contains a beta-D-galactose moiety instead of glucose.
Fmoc-L-Asn(beta-D-GlcNAc(Ac)4)-OH: Contains an N-acetylglucosamine moiety instead of glucose.
Uniqueness
This compound is unique due to its acetylated glucose moiety, which provides enhanced stability and solubility compared to non-acetylated derivatives. This compound also offers specific interactions with receptors and enzymes that are not possible with other glycosylated derivatives, making it valuable for studying protein-carbohydrate interactions and developing glycopeptide-based drugs.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35-27(40)13-25(32(41)42)34-33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,43)(H,35,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEAGRHWPMBXDK-FSGGUYTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)



![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)


![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)


![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)


![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)
